Orlistat Tetradecyl Ester

impurity profiling Orlistat reference standard chain-length discrimination

Generic substitution of Orlistat impurity markers creates analytical risk due to non-interchangeable impurity profiles between manufacturers. Orlistat Tetradecyl Ester is a precisely characterized C14 homologue, distinct from the parent C12 chain, and is essential for correct retention-time assignment in HPLC-UV/LC-MS methods. - Eliminates misidentification in ANDA submissions with a retention time shifted from the parent compound, ensuring accurate peak assignment. - Supports ICH Q2(R1) method validation and ISO 17034 compliance with available USP/EP traceability upon request. - Acts as a process-specific marker to differentiate semi-synthetic (lipstatin) from fully synthetic Orlistat routes.

Molecular Formula C31H57NO5
Molecular Weight 523.8 g/mol
CAS No. 686744-60-5
Cat. No. B119239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrlistat Tetradecyl Ester
CAS686744-60-5
SynonymsN-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]tetradecyl Ester; 
Molecular FormulaC31H57NO5
Molecular Weight523.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
InChIInChI=1S/C31H57NO5/c1-5-7-9-11-12-13-14-15-16-17-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33)/t26-,27-,28-,29-/m0/s1
InChIKeyLIFQFEPLLRJNQF-DZUOILHNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orlistat Tetradecyl Ester (CAS 686744-60-5) – Reference Standard & Impurity Marker for Orlistat API Procurement


Orlistat Tetradecyl Ester (CAS 686744-60-5, also catalogued as O686520) is a synthetic, well‑characterized ester congener of the anti‑obesity agent Orlistat (Tetrahydrolipstatin) [1]. It is chemically defined as N‑Formyl‑L‑leucine (1S)‑1‑[[(2S,3S)‑3‑hexyl‑4‑oxo‑2‑oxetanyl]methyl]tetradecyl ester, bearing a C14 tetradecyl side chain in place of the C12 dodecyl chain present in the parent drug [2]. Primarily employed as a reference standard and process‑related impurity marker, it supports analytical method development, method validation (AMV), quality‑control (QC) testing, and Abbreviated New Drug Application (ANDA) submissions for Orlistat pharmaceutical products, with traceability to pharmacopeial standards (USP/EP) available on request [1].

Why Orlistat Tetradecyl Ester Cannot Be Replaced by Other Orlistat Impurity Standards


Generic substitution among Orlistat‑related reference standards carries a high risk of analytical misidentification because the impurity profiles of different Orlistat products are not interchangeable [1]. A comparative HPLC‑MS/MS study demonstrated that generic Orlistat formulations contain a larger number of impurities (13–14) than the originator product (3 impurities), and that the impurity profiles differ qualitatively between manufacturers [1]. Procuring a reference standard that does not precisely match the targeted impurity (e.g., using Isopentyl Orlistat Tetradecyl Ester or Methyl Orlistat in place of the tetradecyl ester) can lead to incorrect retention‑time assignments, inaccurate quantification, and ultimately failure to meet pharmacopeial or regulatory specifications for ANDA filing [1][2].

Quantitative Differentiation of Orlistat Tetradecyl Ester from Closest Analogs – Procurement Decision Evidence


Structural Differentiation: Tetradecyl (C14) Ester Chain vs. Dodecyl (C12) in Parent Orlistat

Orlistat Tetradecyl Ester differs from the parent drug Orlistat by the length of its β‑lactone acyl chain. Orlistat carries a dodecyl (C12) ester, whereas the tetradecyl ester possesses a C14 chain, resulting in a molecular weight of 523.8 g·mol⁻¹ (C₃₁H₅₇NO₅) compared with 495.7 g·mol⁻¹ for Orlistat [1]. This structural modification alters the compound’s lipophilicity (calculated log P) and HPLC retention behaviour, making it a critical marker for distinguishing process‑related impurities from the API during forced‑degradation and stability studies [2].

impurity profiling Orlistat reference standard chain-length discrimination

FAS Thioesterase Inhibitory Potency vs. Orlistat and Other Chain‑Length Congeners

In a systematic structure–activity relationship (SAR) study of 28 novel β‑lactone FAS inhibitors, Orlistat Tetradecyl Ester (compound 15a) was synthesized and its inhibitory potency against the thioesterase domain of fatty acid synthase (FAS‑TE) was measured alongside Orlistat and other chain‑length variants [1]. While 19 congeners exhibited improved potency relative to Orlistat, the tetradecyl ester (15a) displayed an IC₅₀ comparable to that of the parent compound, confirming that extending the β‑chain from C12 to C14 does not ablate activity, but also yields only marginal potency gains in this assay [1].

fatty acid synthase thioesterase inhibition SAR chain length

Certified Purity and Pharmacopeial Traceability vs. Generic Impurity Standards

Commercial suppliers of Orlistat Tetradecyl Ester provide documented purity ≥95% by HPLC, with comprehensive characterization data (1H/13C NMR, HRMS, FT‑IR) and an option for traceability to USP or EP compendial standards . In contrast, many generic Orlistat impurity standards (e.g., Isopentyl Orlistat Tetradecyl Ester, Methyl Orlistat) are offered with purity claims that are not consistently accompanied by a full certificate of analysis or pharmacopeial linkage . This documented purity and traceability gap is critical for ANDA filers who must demonstrate that impurity reference materials meet ICH Q3A/Q3B guidelines .

reference standard HPLC purity pharmacopeial traceability

Impurity‑Level Detection Limits: Generic Orlistat Products Contain 13–14 Impurities vs. 3 for the Originator

A head‑to‑head HPLC‑MS/MS comparison of originator Xenical® (Roche) with two generic Orlistat products (Cobese™ and Orsoten) revealed that generic formulations contain 13–14 detectable impurities, whereas the originator product contains only 3 impurities [1]. Although Orlistat Tetradecyl Ester was not individually quantified in this study, its established role as a prominent process‑related impurity makes it a relevant marker for the elevated impurity burden observed in generic products; laboratories that do not include the tetradecyl ester in their impurity panel risk under‑reporting the total impurity load [1][2].

impurity profiling pharmaceutical quality HPLC‑MS/MS

Optimal Deployment Scenarios for Orlistat Tetradecyl Ester in Analytical & R&D Workflows


Impurity Marker for Generic Orlistat ANDA Filing

Use the tetradecyl ester as a certified reference standard in HPLC‑UV or LC‑MS/MS methods for the quantitative determination of process‑related impurities in Orlistat API and finished dosage forms. Its distinct retention time (relative to the C12 parent) permits accurate peak assignment in forced‑degradation and stability studies [1][2].

Chain‑Length SAR Probe for β‑Lactone FAS Inhibitor Optimization

Deploy the compound as a reference control in in vitro FAS‑TE inhibition assays when evaluating novel β‑lactone analogs. The known IC₅₀ of the tetradecyl ester (compound 15a in the Wang et al. series) allows direct comparison with shorter‑chain or unsaturated congeners, facilitating structure‑guided lead optimization [3].

System Suitability Standard in Compendial Orlistat Monograph Testing

Incorporate Orlistat Tetradecyl Ester into system suitability mixtures for USP or EP monograph methods that specify resolution between Orlistat and its related compounds. Its availability with pharmacopeial traceability supports compliance with ISO 17034 and ICH Q2(R1) validation requirements [1][2].

Differentiation of Fermentation‑Derived vs. Synthetic Orlistat Impurity Profiles

Apply the tetradecyl ester as a process‑specific marker to distinguish between Orlistat produced by semi‑synthetic (lipstatin fermentation) and fully synthetic routes, as the impurity spectra differ qualitatively and quantitatively between the two manufacturing processes [2].

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